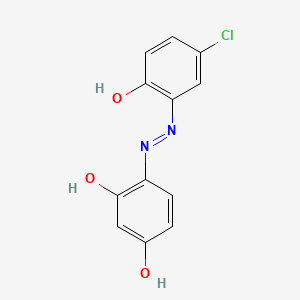
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 1,3-benzenediol. The reaction conditions generally include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction.
Diazotization: 5-chloro-2-hydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 1,3-benzenediol in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The hydroxyl and chloro groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under various conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized derivatives with different substituents replacing the hydroxyl or chloro groups.
Scientific Research Applications
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and stress responses.
Comparison with Similar Compounds
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- can be compared with other azo compounds such as:
1,3-Benzenediol, 4-((2-hydroxyphenyl)azo)-: Similar structure but lacks the chloro substituent, leading to different chemical and biological properties.
1,3-Benzenediol, 4-((4-chloro-2-hydroxyphenyl)azo)-: Similar but with the chloro group in a different position, affecting its reactivity and applications.
Properties
CAS No. |
4867-01-0 |
|---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-1-4-11(17)10(5-7)15-14-9-3-2-8(16)6-12(9)18/h1-6,16-18H |
InChI Key |
HXIZKRMUCMXEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


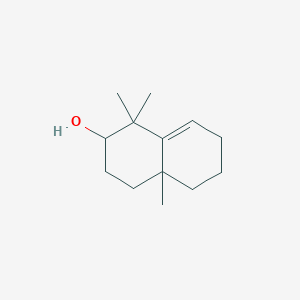
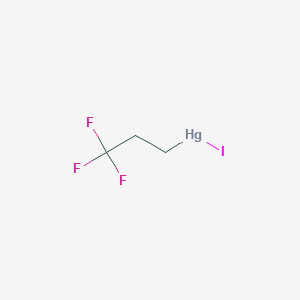
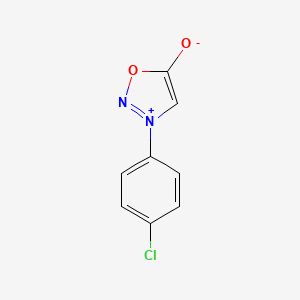
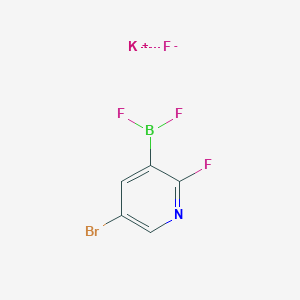
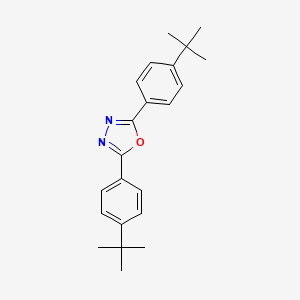
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
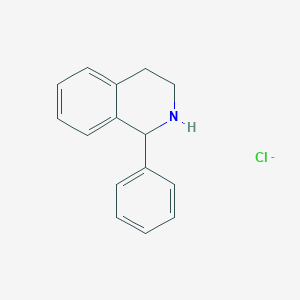
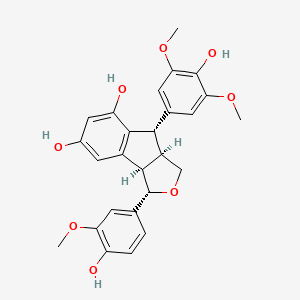
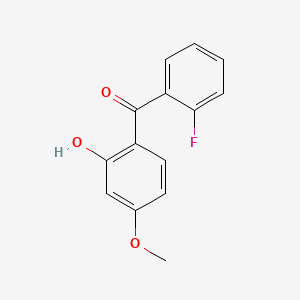
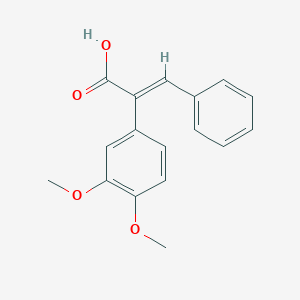
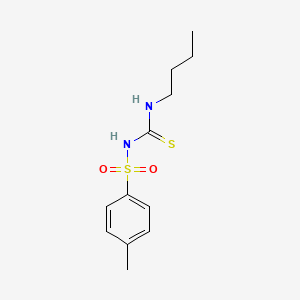


![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
